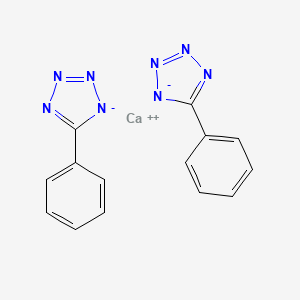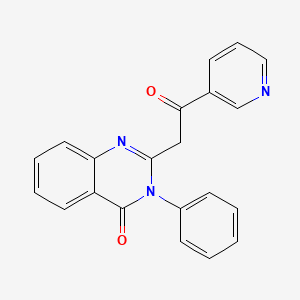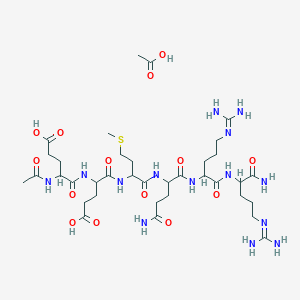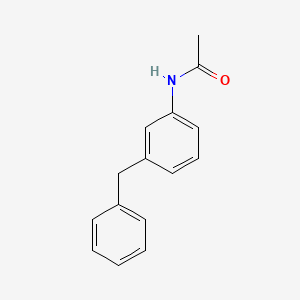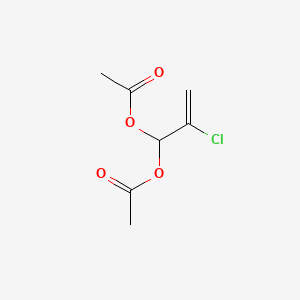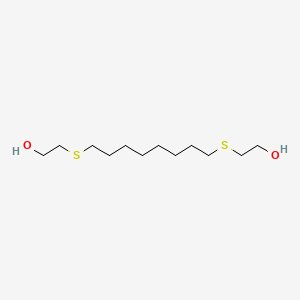
2,2'-(Octane-1,8-diylbis(thio))bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Octane-1,8-diylbis(thio))bisethanol is a chemical compound with the molecular formula C12H26O2S2 and a molecular weight of 266.464 g/mol . It is characterized by the presence of two ethanol groups attached to an octane chain via sulfur atoms. This compound is achiral and does not exhibit optical activity .
Preparation Methods
The synthesis of 2,2’-(Octane-1,8-diylbis(thio))bisethanol typically involves the reaction of 1,8-dibromooctane with thiourea to form 1,8-octanedithiol, which is then reacted with ethylene oxide to yield the final product . The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Chemical Reactions Analysis
2,2’-(Octane-1,8-diylbis(thio))bisethanol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.
Reduction: The compound can be reduced to form simpler thiol-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, acids or bases for substitution reactions, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Octane-1,8-diylbis(thio))bisethanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of sulfur-containing compounds and their interactions with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of drugs that target specific molecular pathways involving sulfur atoms.
Mechanism of Action
The mechanism of action of 2,2’-(Octane-1,8-diylbis(thio))bisethanol involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo oxidation and reduction reactions, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar compounds to 2,2’-(Octane-1,8-diylbis(thio))bisethanol include:
1,8-Octanedithiol: Lacks the ethanol groups but shares the octane chain and sulfur atoms.
2,2’-(Decane-1,10-diylbis(thio))bisethanol: Similar structure but with a longer decane chain.
2,2’-(Hexane-1,6-diylbis(thio))bisethanol: Similar structure but with a shorter hexane chain.
The uniqueness of 2,2’-(Octane-1,8-diylbis(thio))bisethanol lies in its specific chain length and the presence of both hydroxyl and sulfur groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
58593-33-2 |
|---|---|
Molecular Formula |
C12H26O2S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-[8-(2-hydroxyethylsulfanyl)octylsulfanyl]ethanol |
InChI |
InChI=1S/C12H26O2S2/c13-7-11-15-9-5-3-1-2-4-6-10-16-12-8-14/h13-14H,1-12H2 |
InChI Key |
RFWDYENQLCEITI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCSCCO)CCCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
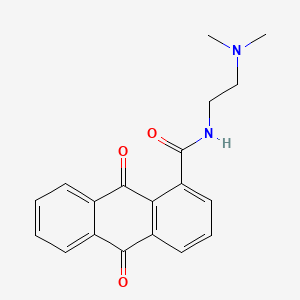
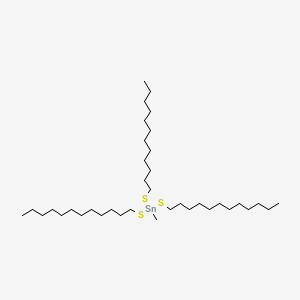

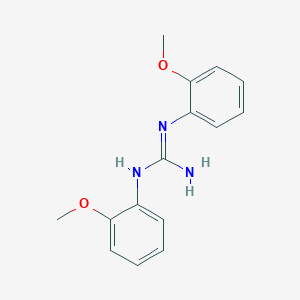
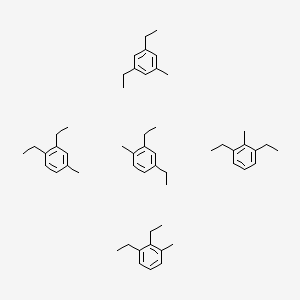
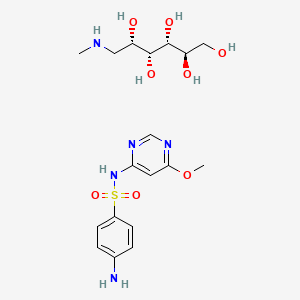
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
